molecular formula C14H17ClN2O8 B216718 2-Chloro-4-nitrophenyl-N-acetyl-beta-D-glucosaminide CAS No. 103614-82-0

2-Chloro-4-nitrophenyl-N-acetyl-beta-D-glucosaminide

Cat. No. B216718
CAS RN: 103614-82-0
M. Wt: 376.74 g/mol
InChI Key: UBBCYDPSFMEFFL-DHGKCCLASA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-4-nitrophenyl-N-acetyl-beta-D-glucosaminide is a synthetic substrate used for determining the activity of N-acetyl-beta-D-glucosaminidase (EC 3.2.1.30; NAG) in urine . The activity is determined kinetically, and no sample blank is required .


Synthesis Analysis

The synthesis of 2-Chloro-4-nitrophenyl-N-acetyl-beta-D-glucosaminide involves the use of crown ether (15-crown-5-ether) and ethylene glycol to increase the solubility of this substrate .


Molecular Structure Analysis

The molecular formula of 2-Chloro-4-nitrophenyl-N-acetyl-beta-D-glucosaminide is C14H18N2O8 . Its molecular weight is 342.30 .


Chemical Reactions Analysis

The enzymatic action cleaves the glycosidic bond and forms 4-nitrophenolate (pNP), which is measured at 405 nm .


Physical And Chemical Properties Analysis

The physical and chemical properties of 2-Chloro-4-nitrophenyl-N-acetyl-beta-D-glucosaminide include a molecular weight of 342.30 and a specific rotation of –15° ± 2° (5 mg/ml, water, 25 °C) .

Scientific Research Applications

Chromogenic Substrate for Glycosyltransferases

Cnp-nag serves as a chromogenic substrate for glycosyltransferases, which are enzymes that facilitate the transfer of sugar moieties from activated donor molecules to specific acceptor molecules, forming glycosidic bonds .

Enzyme Assays for β-N-acetyl-glucosaminidase Activity

This compound is utilized in biochemical enzyme assays as a colorimetric substrate for measuring the activity of β-N-acetyl-glucosaminidase (NAG), an enzyme that plays a crucial role in the degradation of glycoproteins and glycolipids .

Study of Chitinase Activity

Researchers use Cnp-nag to study the activity of chitinases like ChiB1. Chitinases are enzymes that break down chitin, which is a long-chain polymer found in many organisms, including fungi, insects, and crustaceans .

Degranulation Studies in Rat Basophilic Leukemia Cells

Cnp-nag is employed in degranulation studies using rat basophilic leukemia (RBL)-2H3 cells. Degranulation is a cellular process where cells release antimicrobial cytotoxic or other molecules from secretory vesicles called granules .

Kinetic Rate Assay of Urinary N-acetyl-beta-D-glucosaminidase

An improved kinetic rate assay method for determining N-acetyl-beta-D-glucosaminidase (NAG) activity in urine utilizes Cnp-nag as a synthetic substrate. This assay is significant for clinical chemistry and diagnostic analysis .

Mechanism of Action

Target of Action

The primary target of 2-Chloro-4-nitrophenyl-N-acetyl-beta-D-glucosaminide (Cnp-nag) is the enzyme hexosaminidase . Hexosaminidase is responsible for the hydrolysis of N-acetyl-D-hexosamines in glycoproteins and glycolipids.

Mode of Action

Cnp-nag acts as a substrate for hexosaminidase . The enzymatic action cleaves the glycosidic bond in Cnp-nag, resulting in the formation of 2-chloro-4-nitrophenolate .

Result of Action

The enzymatic action on Cnp-nag results in the formation of 2-chloro-4-nitrophenolate . This compound can be detected and measured at 405 nm, providing a method for quantifying hexosaminidase activity .

Action Environment

The action of Cnp-nag is influenced by environmental factors such as temperature and pH, which can affect the activity of hexosaminidase. For instance, optimal temperature ranges for some hexosaminidases have been reported to be between 37–60 °C . Additionally, the presence of other substrates and inhibitors can also influence the efficacy of Cnp-nag as a hexosaminidase substrate.

Safety and Hazards

The safety data sheet for 2-Chloro-4-nitrophenyl-N-acetyl-beta-D-glucosaminide suggests that it may cause skin and eye irritation . In case of eye contact, it is recommended to rinse with water. If ingested and discomfort is felt, one should seek medical attention .

Future Directions

The future directions for 2-Chloro-4-nitrophenyl-N-acetyl-beta-D-glucosaminide could involve its use in improved kinetic rate assay methods for determining N-acetyl-beta-D-glucosaminidase (NAG) activity in urine . This could be particularly useful for screening for renal diseases .

properties

IUPAC Name

N-[(2S,3R,4R,5S,6R)-2-(2-chloro-4-nitrophenoxy)-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17ClN2O8/c1-6(19)16-11-13(21)12(20)10(5-18)25-14(11)24-9-3-2-7(17(22)23)4-8(9)15/h2-4,10-14,18,20-21H,5H2,1H3,(H,16,19)/t10-,11-,12-,13-,14-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBBCYDPSFMEFFL-DHGKCCLASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1C(C(C(OC1OC2=C(C=C(C=C2)[N+](=O)[O-])Cl)CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1OC2=C(C=C(C=C2)[N+](=O)[O-])Cl)CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17ClN2O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70145952
Record name 2-Chloro-4-nitrophenyl-N-acetylglucosaminide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70145952
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

376.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-4-nitrophenyl-N-acetyl-beta-D-glucosaminide

CAS RN

103614-82-0
Record name 2-Chloro-4-nitrophenyl-N-acetylglucosaminide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0103614820
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Chloro-4-nitrophenyl-N-acetylglucosaminide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70145952
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Chloro-4-nitrophenyl-N-acetyl-beta-D-glucosaminide
Reactant of Route 2
Reactant of Route 2
2-Chloro-4-nitrophenyl-N-acetyl-beta-D-glucosaminide
Reactant of Route 3
Reactant of Route 3
2-Chloro-4-nitrophenyl-N-acetyl-beta-D-glucosaminide
Reactant of Route 4
Reactant of Route 4
2-Chloro-4-nitrophenyl-N-acetyl-beta-D-glucosaminide
Reactant of Route 5
Reactant of Route 5
2-Chloro-4-nitrophenyl-N-acetyl-beta-D-glucosaminide
Reactant of Route 6
Reactant of Route 6
2-Chloro-4-nitrophenyl-N-acetyl-beta-D-glucosaminide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.